molecular formula C11H15NO B1581016 6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine CAS No. 52373-02-1

6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B1581016
CAS No.: 52373-02-1
M. Wt: 177.24 g/mol
InChI Key: NWDPZDVSZWOAFS-UHFFFAOYSA-N
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Description

6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is a chemical compound with the molecular formula C11H15NO It is a derivative of tetrahydronaphthalene, featuring a methoxy group at the 6th position and an amine group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the reduction of 6-methoxy-1-tetralone followed by amination. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent in the presence of methanol to convert 6-methoxy-1-tetralone to 6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol. This intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to yield the desired amine compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Catalytic hydrogenation and continuous flow reactors are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of fully saturated amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 6-methoxy-1-tetralone, while reduction can produce fully saturated amines.

Scientific Research Applications

6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptor sites, influencing neurotransmitter activity and signal transduction pathways. Its methoxy and amine groups play crucial roles in binding to target proteins and modulating their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to the presence of both methoxy and amine functional groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-13-9-5-6-10-8(7-9)3-2-4-11(10)12/h5-7,11H,2-4,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWDPZDVSZWOAFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80966776
Record name 6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52373-02-1
Record name 1-Naphthalenamine, 1,2,3,4-tetrahydro-6-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052373021
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80966776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-METHOXY-1,2,3,4-TETRAHYDRO-1-NAPHTHALENYLAMINE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Following the procedure for the preparation of 4,5,6,7-tetrahydro-1-benzofuran-4-amine but substituting 6-methoxy-3,4-dihydronaphthalen-1(2H)-one and making non-critical variations provided the title compound as a oil: 1H NMR (400 MHz, CDCl3) δ 7.34, 6.78, 6.63, 3.97, 3.79, 2.74, 1.77, 1.89; 13C NMR (100 MHz, CDCl3) δ 158.47, 138.45, 133.91, 129.64, 113.71, 112.67, 55.61, 49.23, 34.25, 30.31, 24.6, 23.23, 19.87.
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Synthesis routes and methods II

Procedure details

3,4-Dihydro-6,7-dimethoxynaphthalen-1(2H)-one (25.0 mmol), titanium(IV) isopropoxide (50.0 mmol) and 2 M solution of ammonia in ethanol (120 mmol) were stirred at room temperature for 6 h. The reaction was cooled to 0° C. and sodium borohydride was added portionwise during 10 min (40.0 mmol); the resultant mixture was stirred at rt for an additional 3 h. The reaction was quenched by pouring it into ammonium hydroxide (2 M, 130 mL), the precipitate that formed was filtered off and washed with ethyl acetate (25 mL×3). The organic layer was separated and the remaining aqueous layer was extracted with ethyl acetate (25 mL×2). The combined organic extracts were washed with 1 M HCl (50 mL). The acidic aqueous extracts were washed with ethyl acetate (100 mL), then treated with aqueous sodium hydroxide (2 M) to pH 10-12, and extracted with ethyl acetate (75 mL×3). The combined organic extracts were washed with brine (75 mL), dried (Na2SO4), and concentrated in vacuo to afford the desired product (24% yield). 1H NMR (400 MHz, CDCl3): δ 7.31 (d, 1H), 6.74 (dd, 1H), 6.60 (d, 1H), 3.94 (m, 1H), 3.78 (s, 3H), 2.75 (m, 2H), 2.01 (m, 2H), 1.72 (m, 2H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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